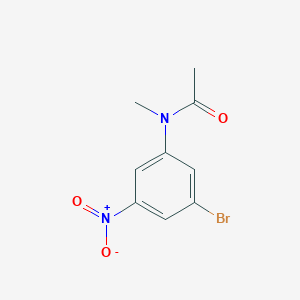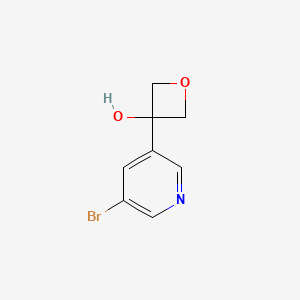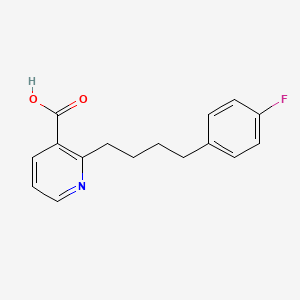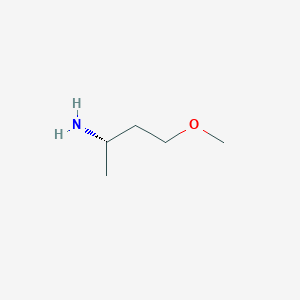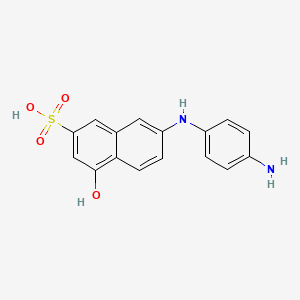![molecular formula C6H6ClN3O2 B8366153 (5E)-5-[amino-(hydroxyamino)methylidene]-3-chloropyridin-2-one](/img/structure/B8366153.png)
(5E)-5-[amino-(hydroxyamino)methylidene]-3-chloropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N’,6-dihydroxynicotinimidamide is a chemical compound with the molecular formula C6H6ClN3O2 It is a derivative of nicotinic acid and contains both chloro and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’,6-dihydroxynicotinimidamide typically involves the reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures (around 75°C) for several hours. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for 5-chloro-N’,6-dihydroxynicotinimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-chloro-N’,6-dihydroxynicotinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-chloro-N’,6-dihydroxynicotinimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals or other specialty chemicals
作用機序
The mechanism of action of 5-chloro-N’,6-dihydroxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
6-chloro-N-hydroxynicotinimidamide: A closely related compound with similar functional groups.
5-chloro-6-hydroxynicotinic acid: Another derivative of nicotinic acid with a hydroxyl group at the 6-position.
Uniqueness
5-chloro-N’,6-dihydroxynicotinimidamide is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
特性
分子式 |
C6H6ClN3O2 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
5-chloro-N'-hydroxy-6-oxo-1H-pyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-3(5(8)10-12)2-9-6(4)11/h1-2,12H,(H2,8,10)(H,9,11) |
InChIキー |
NTWKNKXOJJHJNR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC=C1C(=NO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



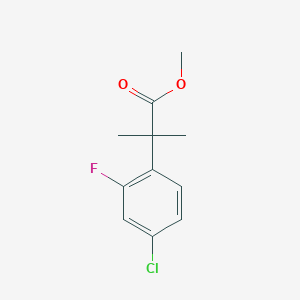
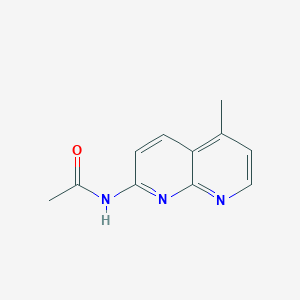
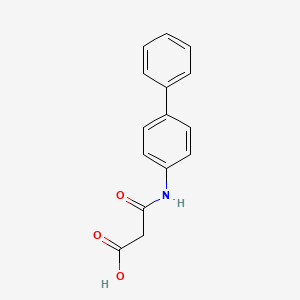
![8-chloro-1-methyl-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8366099.png)
![4-(4-Methoxy-benzoyl)-[1,3']bipiperidinyl-2'-one](/img/structure/B8366111.png)
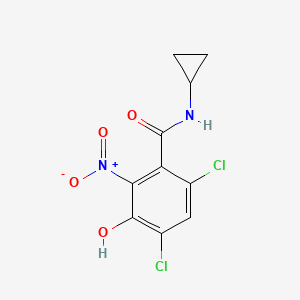
![2,5-bis[4-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)phenyl]furan](/img/structure/B8366119.png)
![5,6-Dihydrocyclobuta[f][1,3]benzodioxol-5-ylmethylamine](/img/structure/B8366123.png)
